

"synthesis and characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B189678

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Characterization of **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family. Thiazole rings are significant pharmacophores found in numerous biologically active compounds and pharmaceuticals.^[1] The presence of the 4-nitrophenyl substituent makes this particular molecule a valuable building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Hantzsch thiazole synthesis and details the standard methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** is presented below.

Property	Value	References
CAS Number	2104-09-8	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ N ₃ O ₂ S	[2] [3] [5]
Molecular Weight	221.24 g/mol	[2] [3] [4]
Melting Point	283-287 °C	
Appearance	Solid	
IUPAC Name	4-(4-nitrophenyl)-1,3-thiazol-2-amine	[3] [4]

Synthesis Protocol

The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis.[\[1\]](#)[\[6\]](#)[\[7\]](#) This reaction involves the condensation of an α -haloketone with a thioamide, in this case, thiourea.[\[6\]](#)[\[8\]](#) The reaction proceeds via an initial SN₂ reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring.[\[6\]](#)[\[8\]](#)

Reaction Scheme:

- Reactants: 2-Bromo-1-(4-nitrophenyl)ethanone and Thiourea
- Product: **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**
- By-products: Water (H₂O) and Hydrobromic acid (HBr)

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for Hantzsch synthesis.[\[6\]](#)[\[9\]](#)

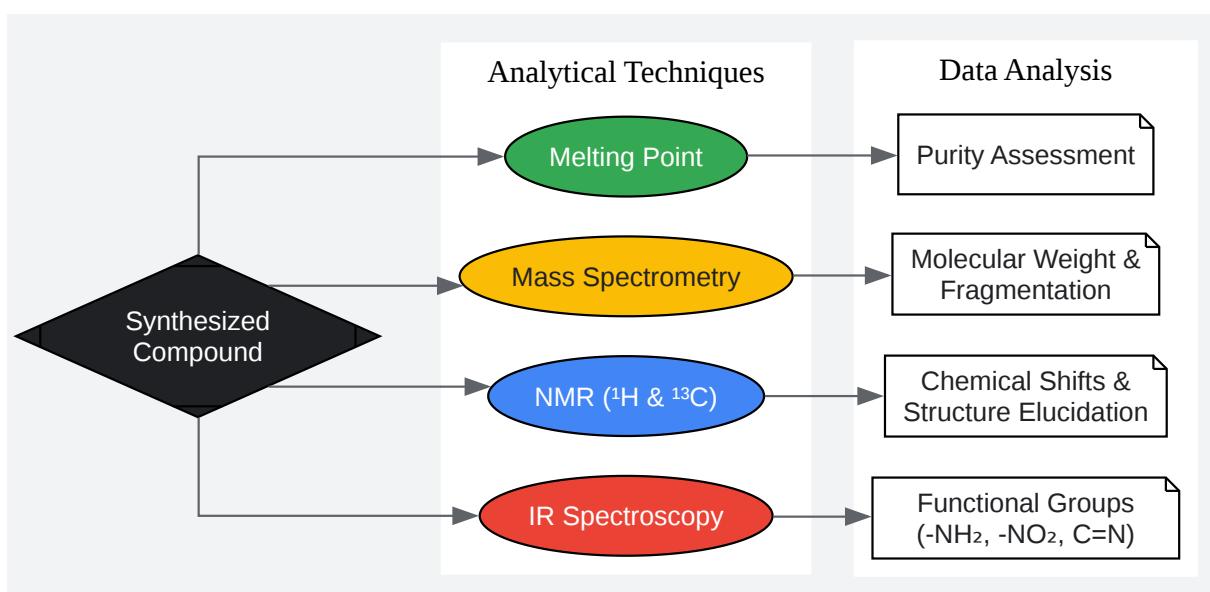
- Reactant Preparation: In a round-bottom flask, dissolve 1 mmole of 2-bromo-1-(4-nitrophenyl)ethanone in a suitable solvent such as ethanol (5-10 mL).[\[9\]](#)
- Addition of Thiourea: Add 1.2 mmoles of thiourea to the solution.[\[9\]](#)

- Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.[6][9] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[9]
- Work-up and Isolation: After the reaction is complete (typically 30 minutes to 2 hours), allow the mixture to cool to room temperature.[6] Pour the contents into a beaker containing a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃) or an ammonium hydroxide solution, to neutralize the HBr formed and precipitate the product.[6][10]
- Purification: Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts.[6] The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol.[9]
- Drying: Dry the purified solid product in a desiccator or a vacuum oven to obtain the final **4-(4-nitrophenyl)-1,3-thiazol-2-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Hantzsch synthesis of the target compound.

Characterization


To confirm the identity, structure, and purity of the synthesized **4-(4-nitrophenyl)-1,3-thiazol-2-amine**, a combination of spectroscopic and physical methods is employed.

Experimental Protocols for Characterization

- Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.[11]
- Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. The spectrum is

analyzed for characteristic absorption bands of the functional groups.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO- d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). [12]
- Mass Spectrometry (MS): Mass spectra are obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[11]

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the characterization of the synthesized product.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**.

^1H NMR Spectral Data (Solvent: DMSO- d_6)

Chemical Shift (δ ppm)	Multiplicity	Assignment
~8.2	Doublet	2H, Aromatic protons ortho to -NO ₂
~7.9	Doublet	2H, Aromatic protons meta to -NO ₂
~7.5	Singlet	1H, Thiazole C5-H
~7.3	Broad Singlet	2H, Amine (-NH ₂) protons

Note: The exact chemical shifts for amine protons can vary depending on concentration and temperature.[13]

¹³C NMR Spectral Data

Chemical Shift (δ ppm)	Assignment
~168	Thiazole C2 (attached to -NH ₂)
~148	Thiazole C4
~146	Aromatic C-NO ₂
~141	Aromatic C-Thiazole
~126	Aromatic CH
~124	Aromatic CH
~105	Thiazole C5

IR Spectral Data[3]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3500	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
1550 - 1650	N-H Scissoring	Primary Amine (-NH ₂)
~1590	C=N Stretch	Thiazole Ring
1500 - 1570	N-O Asymmetric Stretch	Nitro (-NO ₂)
1300 - 1370	N-O Symmetric Stretch	Nitro (-NO ₂)
1000 - 1250	C-N Stretch	Aromatic Amine

Mass Spectrometry Data

m/z Value	Assignment
221	[M] ⁺ , Molecular Ion
175	[M - NO ₂] ⁺

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 4. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["synthesis and characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189678#synthesis-and-characterization-of-4-4-nitrophenyl-1-3-thiazol-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com